2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801116
InChI: InChI=1S/C11H19NOS/c1-4-10(7-13)12-9(3)11-6-5-8(2)14-11/h5-6,9-10,12-13H,4,7H2,1-3H3
SMILES:
Molecular Formula: C11H19NOS
Molecular Weight: 213.34 g/mol

2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol

CAS No.:

Cat. No.: VC17801116

Molecular Formula: C11H19NOS

Molecular Weight: 213.34 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol -

Specification

Molecular Formula C11H19NOS
Molecular Weight 213.34 g/mol
IUPAC Name 2-[1-(5-methylthiophen-2-yl)ethylamino]butan-1-ol
Standard InChI InChI=1S/C11H19NOS/c1-4-10(7-13)12-9(3)11-6-5-8(2)14-11/h5-6,9-10,12-13H,4,7H2,1-3H3
Standard InChI Key CIMYDIBOERAURQ-UHFFFAOYSA-N
Canonical SMILES CCC(CO)NC(C)C1=CC=C(S1)C

Introduction

2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol is a complex organic compound featuring a butanol backbone with an amino group and a thiophene moiety attached. Its molecular formula is C11H19NOS, indicating the presence of nitrogen, oxygen, and sulfur in its structure . This compound is of interest due to its potential biological activities and applications in organic synthesis.

Synthesis Methods

The synthesis of 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol can be achieved through several methods, which often involve the reaction of appropriate starting materials such as thiophene derivatives with amines. Each method can be optimized based on the availability of starting materials and desired yield.

Biological Activities and Applications

Research indicates that compounds similar to 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol may exhibit various biological activities. Interaction studies involving this compound focus on its binding affinity and activity against various biological targets, which are crucial for understanding its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol. For example, 5-methylthiophene lacks amino and alcohol groups, while 2-amino-butanol lacks the thiophene moiety. Another similar compound is 3-(5-methylthienyl)-propanol, which has a similar thiophene structure but a different carbon chain length.

Compound NameStructureUnique Features
5-MethylthiopheneSimple thiopheneLacks amino or alcohol groups
2-Amino-butanolButanol backboneLacks thiophene moiety
3-(5-Methylthienyl)-propanolSimilar thiophene structureDifferent carbon chain length

Research Findings and Future Directions

The unique arrangement of functional groups in 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol allows for diverse interactions within biological systems, setting it apart from simpler analogs. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator